molecular formula C20H23N5O B6060043 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Katalognummer B6060043
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: HEKMDVITNGFLPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP or benzotriazole-derived piperidine and is known for its ability to inhibit certain enzymes in the human body.

Wissenschaftliche Forschungsanwendungen

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown promising results in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been shown to inhibit certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. Inhibition of these enzymes has potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders.

Wirkmechanismus

The mechanism of action of 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the covalent modification of the target enzyme's active site. This modification leads to the inhibition of the enzyme's activity, resulting in an accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids then bind to cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine are mainly related to its inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in endocannabinoid levels, which in turn can lead to various physiological effects such as pain relief, anti-inflammatory effects, and mood regulation. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine in lab experiments is its specificity towards FAAH and MAGL enzymes. This specificity allows for more targeted inhibition of these enzymes, leading to fewer off-target effects. However, one limitation of using this compound is its relatively low potency compared to other enzyme inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can lead to potential toxicity concerns.

Zukünftige Richtungen

There are several potential future directions for research involving 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine. One area of interest is in the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Additionally, further research is needed to fully understand the physiological effects of endocannabinoid modulation and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the long-term effects and potential toxicity concerns associated with the use of this compound.

Synthesemethoden

The synthesis of 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylphenylpiperidine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using chromatography techniques to obtain the final compound.

Eigenschaften

IUPAC Name

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13-5-7-16(10-14(13)2)21-17-4-3-9-25(12-17)20(26)15-6-8-18-19(11-15)23-24-22-18/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMDVITNGFLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.